Piperidine-2-Carboximidamide
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Overview
Description
Piperidine-2-Carboximidamide is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-2-Carboximidamide can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Reaction of Piperidine with Cyanamide: Piperidine is reacted with cyanamide in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidine-2-Carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine-2-Carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine-2-Carboximidamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, this compound can exert antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidine-4-Carboxamide: Another piperidine derivative with potential therapeutic applications.
Uniqueness
Piperidine-2-Carboximidamide is unique due to its specific functional group (carboximidamide) that imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various biochemical pathways.
Biological Activity
Piperidine-2-carboximidamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula C6H12N2O, belongs to a class of compounds known for their diverse biological activities. The structure features a piperidine ring which is crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. The mechanisms underlying these effects often involve the induction of apoptosis in cancer cells through various pathways:
- Intrinsic Apoptotic Pathway : Piperidine derivatives can trigger mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases (caspase-3 and caspase-9), which are critical for apoptosis .
- Kinase Inhibition : Novel hybrids derived from piperidine have been shown to inhibit key kinases such as EGFR and CDK2, which are involved in cancer cell proliferation. For instance, certain piperine-carboximidamide hybrids demonstrated IC50 values as low as 0.33 µM against BRAF V600E .
2. Enzyme Inhibition
Piperidine compounds also exhibit inhibitory effects on monoamine oxidases (MAO), which are important in the metabolism of neurotransmitters. Piperine, a related compound, has shown selective inhibition properties against MAO-A and MAO-B . This suggests that piperidine derivatives may also play a role in neurological conditions by modulating neurotransmitter levels.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Induction of apoptosis via caspase activation | |
Kinase Inhibition | EGFR, BRAF V600E, CDK2 | |
MAO Inhibition | MAO-A and MAO-B |
Case Study: Antiproliferative Effects
A study explored the antiproliferative effects of a series of piperine-carboximidamide hybrids on human cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. Compound 5 , for instance, showed significant activity with an IC50 value of 0.19 µM against CDK2, demonstrating its potential as a therapeutic agent .
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of piperidine derivatives suggest favorable absorption and distribution characteristics. However, detailed studies on toxicity are essential to evaluate their safety for clinical use. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are still required.
Properties
IUPAC Name |
piperidine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)5-3-1-2-4-9-5/h5,9H,1-4H2,(H3,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZBKQYVPXHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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